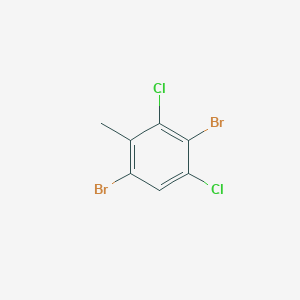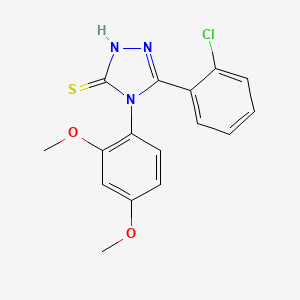
1,4-Dibromo-3,5-dichloro-2-methylbenzene
Descripción general
Descripción
1,4-Dibromo-3,5-dichloro-2-methylbenzene: is an aromatic compound with the molecular formula C7H4Br2Cl2. It is characterized by the presence of two bromine atoms at the 1st and 4th positions, two chlorine atoms at the 3rd and 5th positions, and a methyl group at the 2nd position on the benzene ring. This compound is notable for its high degree of halogenation, which significantly influences its chemical properties and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,4-Dibromo-3,5-dichloro-2-methylbenzene can be synthesized through a series of electrophilic aromatic substitution reactions. The typical synthetic route involves the bromination and chlorination of 2-methylbenzene (toluene). The reaction conditions often require the use of bromine and chlorine in the presence of a catalyst such as iron(III) chloride (FeCl3) to facilitate the halogenation process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and controlled halogenation. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity, making the process more cost-effective and scalable .
Análisis De Reacciones Químicas
Types of Reactions: 1,4-Dibromo-3,5-dichloro-2-methylbenzene primarily undergoes substitution reactions due to the presence of electron-withdrawing halogens. These reactions include:
Nucleophilic Aromatic Substitution (S_NAr): The halogen atoms can be replaced by nucleophiles under appropriate conditions.
Electrophilic Aromatic Substitution (EAS): Further substitution on the aromatic ring is possible but less reactive due to the deactivating effect of the halogens.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Electrophilic Substitution: Reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation under controlled temperatures.
Major Products:
Nucleophilic Substitution: Products include substituted benzene derivatives where halogens are replaced by nucleophiles.
Electrophilic Substitution: Products include nitro or sulfonic acid derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1,4-Dibromo-3,5-dichloro-2-methylbenzene has diverse applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: Utilized in the development of advanced materials such as polymers and liquid crystals due to its unique halogenated structure.
Medicinal Chemistry: Investigated for its potential biological activities and as a building block for drug development.
Industrial Chemistry: Employed in the production of aryl halides, which are key intermediates in various chemical processes.
Mecanismo De Acción
The mechanism of action of 1,4-dibromo-3,5-dichloro-2-methylbenzene in chemical reactions involves the interaction of its halogen atoms with nucleophiles or electrophiles. The electron-withdrawing nature of bromine and chlorine atoms makes the aromatic ring less reactive towards electrophilic substitution but more susceptible to nucleophilic attack. This compound can participate in various pathways, including the formation of sigma complexes in electrophilic aromatic substitution and the generation of carbanions in nucleophilic aromatic substitution .
Comparación Con Compuestos Similares
- 1,4-Dibromo-2,5-dichlorobenzene
- 1,3-Dibromo-2,4-dichlorobenzene
- 1,4-Dichloro-2,5-dibromobenzene
Comparison: 1,4-Dibromo-3,5-dichloro-2-methylbenzene is unique due to the specific positioning of its substituents, which influences its reactivity and physical properties. Compared to similar compounds, it exhibits distinct reactivity patterns in substitution reactions and has specific applications in organic synthesis and material science .
Propiedades
IUPAC Name |
1,4-dibromo-3,5-dichloro-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2Cl2/c1-3-4(8)2-5(10)6(9)7(3)11/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMCAVTKZXXWDEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=C1Cl)Br)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20656922 | |
| Record name | 1,4-Dibromo-3,5-dichloro-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20656922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951884-87-0 | |
| Record name | 1,4-Dibromo-3,5-dichloro-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20656922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2-Phenyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)carbonyl]piperidine-4-carboxylic acid](/img/structure/B1386857.png)
![4-[4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)pyridin-2-yl]benzoic acid](/img/structure/B1386859.png)
![4-{5-[(Cyclopropylcarbonyl)amino]pyridin-2-yl}benzoic acid](/img/structure/B1386861.png)

![(1-[(4-Fluorophenyl)sulfonyl]piperidin-3-YL)acetic acid](/img/structure/B1386865.png)
![N-[(1-Butyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]butan-2-amine](/img/structure/B1386867.png)
![4-Methoxy-3-{[4-(4-nitrophenyl)piperazin-1-yl]methyl}benzaldehyde](/img/structure/B1386869.png)

![4-(1,3-Benzodioxol-5-yl)-5-[(1-naphthyloxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1386871.png)


![5-[3-(Propionylamino)phenyl]nicotinic acid](/img/structure/B1386877.png)


